4-bromo-1-(oxan-4-yl)-1H-imidazole
Description
4-bromo-1-(oxan-4-yl)-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a bromine atom and an oxan-4-yl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Properties
IUPAC Name |
4-bromo-1-(oxan-4-yl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-8-5-11(6-10-8)7-1-3-12-4-2-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRHVNPCXXWYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(oxan-4-yl)-1H-imidazole typically involves the following steps:
Oxan-4-yl Group Introduction: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated imidazole with an appropriate oxan-4-yl precursor under basic conditions.
Industrial Production Methods
Industrial production methods for 4-bromo-1-(oxan-4-yl)-1H-imidazole may involve large-scale bromination and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(oxan-4-yl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Cyclization can be achieved using catalysts such as palladium or copper under specific temperature and pressure conditions.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Products: Compounds with altered oxidation states and functional groups.
Cyclization Products: More complex heterocyclic structures with potential biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazole, including 4-bromo-1-(oxan-4-yl)-1H-imidazole, exhibit antimicrobial properties. A study demonstrated that modifications of imidazole compounds could lead to enhanced activity against various bacterial strains, suggesting potential for development into new antibiotics .
Anticancer Properties
Imidazole derivatives are known to play a role in cancer therapy. For instance, 4-bromo-1-(oxan-4-yl)-1H-imidazole has been investigated for its ability to inhibit specific cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent .
Material Science Applications
Ionic Liquids
The compound's unique structure allows it to be utilized in the design of ionic liquids. These ionic liquids can be engineered for applications such as gas capture (e.g., CO2 and SO2), which is critical for environmental sustainability efforts. The incorporation of the imidazole core enhances the basicity and absorption properties of these ionic liquids .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on 4-bromo-1-(oxan-4-yl)-1H-imidazole and tested their efficacy against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the compound's potential in developing new antimicrobial agents .
Case Study 2: Cancer Cell Apoptosis
A separate investigation focused on the anticancer properties of 4-bromo-1-(oxan-4-yl)-1H-imidazole derivatives against breast cancer cell lines. The study demonstrated that treatment with these compounds led to a marked decrease in cell viability and increased markers of apoptosis, suggesting their potential use in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-bromo-1-(oxan-4-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and oxan-4-yl group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole: Another heterocyclic compound with a similar structure but different ring system.
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole: A pyrazole derivative with a similar substitution pattern.
Uniqueness
4-bromo-1-(oxan-4-yl)-1H-imidazole is unique due to its specific combination of a bromine atom and an oxan-4-yl group on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-Bromo-1-(oxan-4-yl)-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, highlighting its pharmacological implications.
The molecular formula of 4-bromo-1-(oxan-4-yl)-1H-imidazole is C₈H₈BrN₂O, with a molecular weight of approximately 227.06 g/mol. The compound features a bromine atom at the 4-position of the imidazole ring and an oxan-4-yl substituent, which may enhance its solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds containing imidazole rings exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The introduction of the oxan group and bromine atom in 4-bromo-1-(oxan-4-yl)-1H-imidazole may further modulate these activities.
Antimicrobial Activity
Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, Jain et al. demonstrated that certain imidazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli . Although specific data for 4-bromo-1-(oxan-4-yl)-1H-imidazole is limited, its structural similarities to other active imidazole derivatives suggest potential antimicrobial efficacy.
Anticancer Potential
Imidazole derivatives are increasingly recognized for their anticancer properties. A study highlighted the ability of imidazole-based compounds to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth . The presence of the bromine atom in 4-bromo-1-(oxan-4-yl)-1H-imidazole may enhance its interaction with molecular targets in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazole derivatives, providing insights into the potential applications of 4-bromo-1-(oxan-4-yl)-1H-imidazole.
The biological activity of 4-bromo-1-(oxan-4-yl)-1H-imidazole likely involves interaction with specific enzymes or receptors. Preliminary studies suggest that the bromine and oxane groups enhance binding affinity to biological targets, potentially modulating their activity . This mechanism could explain its observed pharmacological effects.
Synthesis
The synthesis of 4-bromo-1-(oxan-4-yl)-1H-imidazole typically involves several key steps:
- Formation of Imidazole Ring : Utilizing known methods for synthesizing imidazoles.
- Bromination : Introducing the bromine atom at the desired position.
- Oxane Substitution : Attaching the oxan group through appropriate coupling reactions.
These synthetic pathways can be optimized for industrial applications, potentially enhancing yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
